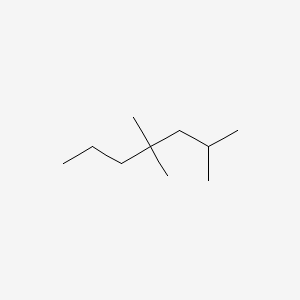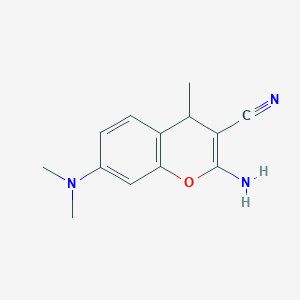
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile is a heterocyclic compound that belongs to the family of 4H-chromenes. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of amino and nitrile groups in the structure makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile typically involves a multi-component reaction. One common method is the Knoevenagel condensation followed by a Michael addition. This involves the reaction of aldehydes, malononitrile, and 3-dimethylaminophenol under basic conditions . The reaction is usually carried out in ethanol with piperidine as a catalyst. The product is then purified by recrystallization.
Chemical Reactions Analysis
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Scientific Research Applications
2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits cytotoxic activity and is studied for its potential as an anticancer agent.
Medicine: Due to its biological activity, it is explored for drug development, particularly in cancer therapy.
Industry: It is used in the synthesis of dyes and pigments due to its chromene structure.
Mechanism of Action
The mechanism of action of 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile involves its interaction with cellular components. The compound can induce apoptosis in cancer cells by interacting with specific molecular targets and pathways. It is believed to interfere with the mitochondrial pathway, leading to cell death .
Comparison with Similar Compounds
Similar compounds include other 4H-chromene derivatives such as 2-Amino-7-(dimethylamino)-4-(2-methoxyphenyl)-4H-chromene-3-carbonitrile and 2-Amino-7-(dimethylamino)-4-(2-thienyl)-4H-chromene-3-carbonitrile . These compounds share similar structural features but differ in their substituents, which can affect their chemical reactivity and biological activity. The unique combination of amino and nitrile groups in 2-Amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile makes it particularly versatile for various applications.
Properties
CAS No. |
1196153-03-3 |
|---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
2-amino-7-(dimethylamino)-4-methyl-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C13H15N3O/c1-8-10-5-4-9(16(2)3)6-12(10)17-13(15)11(8)7-14/h4-6,8H,15H2,1-3H3 |
InChI Key |
YZZOFQIGFJRVCN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=C(C=C2)N(C)C)OC(=C1C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


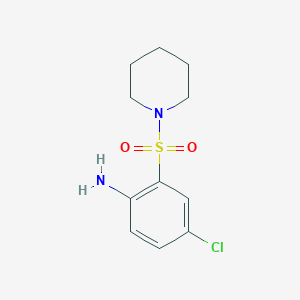
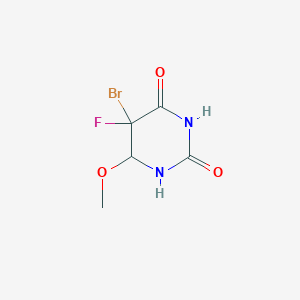
![2-[(4-Chloro-3-methylphenyl)amino]benzoic acid](/img/structure/B14162751.png)

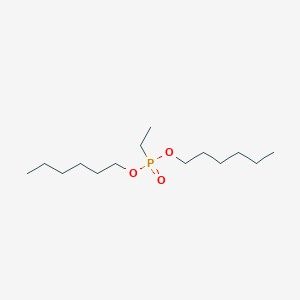
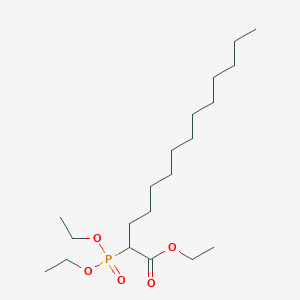
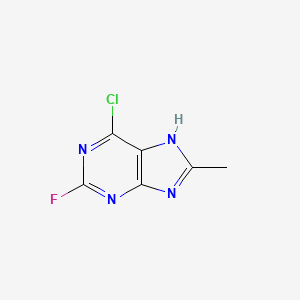
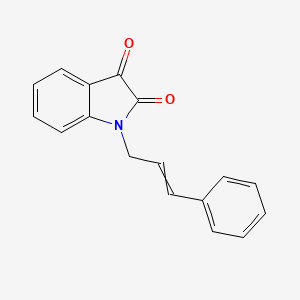
![6-(((1-Aminocyclohexyl)carbonyl)amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14162780.png)
![2-[3-(Benzyloxy)-4-methoxyphenyl]-3-(3-cyclopentylpropanoyl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14162782.png)
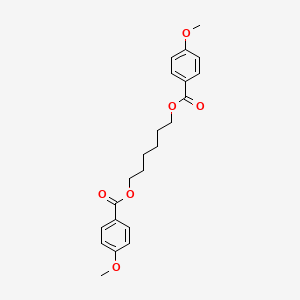

![Ethyl 2-(2,7-dimethyl-[1,3]thiazolo[5,4-b]indol-4-yl)acetate](/img/structure/B14162798.png)
